molecular formula C11H17N3O2S B6595178 Butyl 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-5-carboxylate CAS No. 2006277-10-5

Butyl 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-5-carboxylate

Cat. No.: B6595178
CAS No.: 2006277-10-5
M. Wt: 255.34 g/mol
InChI Key: KQPBZFOVYALJNN-UHFFFAOYSA-N
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Description

Butyl 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-5-carboxylate is a bicyclic heterocyclic compound featuring a fused thiazole and pyridine ring system. The tert-butyl ester group at the 5-position and the amino substituent at the 2-position are critical functional groups that influence its reactivity and applications. This compound is synthesized via a Dean-Stark-assisted reflux reaction using cyclohexane, pyrrolidine, and TsOH·H2O, yielding a stable intermediate for further derivatization . Its structural versatility makes it a valuable scaffold in medicinal chemistry and materials science.

Properties

IUPAC Name

butyl 2-amino-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-2-3-6-16-11(15)14-5-4-8-9(7-14)17-10(12)13-8/h2-7H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPBZFOVYALJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)N1CCC2=C(C1)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301134362
Record name Thiazolo[5,4-c]pyridine-5(4H)-carboxylic acid, 2-amino-6,7-dihydro-, butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301134362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2006277-10-5
Record name Thiazolo[5,4-c]pyridine-5(4H)-carboxylic acid, 2-amino-6,7-dihydro-, butyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2006277-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazolo[5,4-c]pyridine-5(4H)-carboxylic acid, 2-amino-6,7-dihydro-, butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301134362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

This method involves a two-step synthesis starting from 1-tert-butoxycarbonyl-3-piperidone (SM). The process leverages radical bromination followed by cyclization with thiourea to construct the thiazolo[5,4-c]pyridine core.

Step 1: Bromination of SM

Reagents :

  • SM (48 g, 241 mmol)

  • N-Bromosuccinimide (NBS, 42.8 g, 241 mmol)

  • Azobisisobutyronitrile (AIBN, 0.4 g, 2.41 mmol)

  • Solvent: Carbon tetrachloride (CCl₄, 500 mL)

Conditions :

  • Reflux at 80°C for 3 hours under nitrogen.

  • Radical initiation via AIBN generates a brominated intermediate, 2-bromo-3-oxo-piperidine-1-carboxylic acid tert-butyl ester.

Workup :

  • Post-reaction, the mixture is concentrated under reduced pressure.

  • Purification via column chromatography (ethyl acetate/hexane, 1:4) yields the brominated intermediate.

Step 2: Cyclization with Thiourea

Reagents :

  • Brominated intermediate (30 g, 150 mmol)

  • Thiourea (13.8 g, 180 mmol)

  • Solvent: Dimethylformamide (DMF, 300 mL)

Conditions :

  • Stirred at 75°C for 1 hour.

Workup :

  • Neutralization with saturated sodium bicarbonate.

  • Extraction with ethyl acetate, drying (Na₂SO₄), and column chromatography (ethyl acetate/hexane, 1:3).

Yield : 48% (22 g).
Characterization :

  • MS (EI) : m/z 256.2 [M+H]⁺.

  • ¹H NMR (CDCl₃, 400 MHz) : δ 4.76 (br, 2H, NH₂), 3.71 (t, 2H, CH₂), 2.62 (t, 2H, CH₂), 1.98 (m, 2H, CH₂), 1.53 (s, 9H, C(CH₃)₃).

Method II: Pyrrolidine-Mediated Cyclization with Sulfur and Cyanamide

Reaction Overview

This alternative route employs pyrrolidine as a catalyst for ring formation, followed by sulfur and cyanamide-mediated cyclization.

Step 1: Formation of Pyrrolidine Intermediate

Reagents :

  • SM (48 g, 241 mmol)

  • Pyrrolidine (21 mL, 241 mmol)

  • p-Toluenesulfonic acid (PSA, 0.23 g, 1 mmol)

  • Solvent: Cyclohexane (130 mL)

Conditions :

  • Reflux with a Dean-Stark apparatus for 3 hours to remove water.

Workup :

  • Concentration under reduced pressure yields 5-pyrrolidin-1-yl-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester.

Step 2: Cyclization with Sulfur and Cyanamide

Reagents :

  • Pyrrolidine intermediate (from Step 1)

  • Sublimed sulfur (7.7 g, 241 mmol)

  • Cyanamide (10.7 g, 255 mmol)

  • Solvent: Methanol (150 mL)

Conditions :

  • Stirred at 0°C for 30 minutes, then at room temperature overnight.

Workup :

  • Solvent removal, neutralization with sodium bicarbonate, and extraction with ethyl acetate.

  • Column chromatography (ethyl acetate/hexane, 1:2) yields the target compound.

Yield : 27% (16.7 g).
Byproduct : 2-Amino-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester (15% yield).
Characterization :

  • MS (EI) : m/z 256.2 [M+H]⁺.

  • ¹H NMR (CDCl₃, 400 MHz) : δ 5.12 (br, 2H, NH₂), 4.37 (s, 2H, CH₂), 3.70 (t, 2H, CH₂), 2.65 (t, 2H, CH₂), 1.48 (s, 9H, C(CH₃)₃).

Comparative Analysis of Synthetic Methods

ParameterMethod IMethod II
Key Reagents NBS, AIBN, thioureaPyrrolidine, sulfur, cyanamide
Reaction Time 4 hours (Step 1 + Step 2)20 hours (Step 1 + Step 2)
Yield 48%27%
Byproducts Minimal15% (structural isomer)
Scalability Suitable for industrial scaleLimited by lower yield

Method I offers higher efficiency and scalability, making it preferable for large-scale production. Method II, while mechanistically distinct, suffers from competitive side reactions leading to structural isomers.

Derivatization and Post-Synthetic Modifications

Deprotection to 4,5,6,7-Tetrahydrothiazolo[5,4-b]pyridin-2-amine

Reagents :

  • Compound C (5.1 g, 20 mmol)

  • Trifluoroacetic acid (TFA, 30 mL)

  • HCl (4M in dioxane, 6 mL, 24 mmol)

Conditions :

  • Stirred at 0°C for 1 hour, then at room temperature.

Yield : 85% (3.2 g as hydrochloride salt).
Characterization :

  • MS (EI) : m/z 156.0 [M+H]⁺.

  • ¹H NMR (D₂O, 400 MHz) : δ 3.42 (t, 2H, CH₂), 2.58 (t, 2H, CH₂), 2.06 (m, 2H, CH₂).

Chlorination to 2-Chloro-6,7-dihydro-4H-thiazolo[5,4-b]pyridine-4-carboxylate

Reagents :

  • Compound C (10.2 g, 40 mmol)

  • CuCl₂·2H₂O (8.2 g, 48 mmol)

  • Isoamyl nitrite (7 g, 60 mmol)

  • Solvent: Acetonitrile (125 mL)

Conditions :

  • Heated at 55°C for 30 minutes.

Yield : 68% (7.1 g).
Characterization :

  • ¹H NMR (CDCl₃, 400 MHz) : δ 3.71 (t, 2H, CH₂), 2.74 (t, 2H, CH₂), 2.08 (m, 2H, CH₂), 1.53 (s, 9H, C(CH₃)₃).

Characterization Techniques

Mass Spectrometry (MS)

  • Method I/II : Molecular ion peaks at m/z 256.2 confirm the molecular formula C₁₁H₁₇N₃O₂S.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Distinct signals for tert-butyl (δ 1.48–1.53), methylene groups (δ 2.58–3.71), and amino protons (δ 4.76–5.12) validate the structure .

Chemical Reactions Analysis

Types of Reactions: Butyl 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{Novel 5,6,7,8-tetrahydroimidazo [2′,1′:2,3]thiazolo 5,4-[{{{CITATION{{{_1{this compound ...](https://buildingblock.bocsci.com/product/butyl-2-amino-4-5-6-7-tetrahydrothiazolo-5-4-cas-2006277-10-5-13536.html).

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of substituted thiazolo[5,4-c]pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of thiazolo[5,4-c]pyridine compounds exhibit promising anticancer properties. For instance, studies have shown that butyl 2-amino derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells, making them potential candidates for drug development in oncology .

Antimicrobial Properties
Butyl 2-amino derivatives have also been evaluated for their antimicrobial activity. The compound has shown efficacy against various bacterial strains, including resistant strains, suggesting its potential use as an antibiotic agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Neuroprotective Effects
Preliminary studies suggest that butyl 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-5-carboxylate may possess neuroprotective properties. Animal models have indicated that the compound can mitigate neuronal damage in conditions such as stroke and neurodegenerative diseases by reducing oxidative stress and inflammation .

Organic Synthesis

Synthetic Reagent
The compound serves as a versatile reagent in organic synthesis. It is employed in the preparation of various heterocyclic compounds through cyclization reactions. For example, it can be used to synthesize other thiazole derivatives that are valuable in pharmaceutical applications .

Building Block for Complex Molecules
this compound acts as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of functional groups that can be further modified to enhance biological activity or improve pharmacokinetic properties .

Material Science

Polymer Chemistry
In material science, this compound has been explored for its potential applications in polymer chemistry. It can be incorporated into polymer matrices to impart specific properties such as enhanced thermal stability or improved mechanical strength. Research is ongoing to optimize its incorporation into various polymer systems for advanced material applications .

Nanotechnology
Recent advancements have suggested that butyl 2-amino derivatives could play a role in nanotechnology. They may be utilized in the development of nanocarriers for targeted drug delivery systems due to their ability to form stable complexes with therapeutic agents .

Mechanism of Action

The mechanism by which Butyl 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-5-carboxylate exerts its effects involves its interaction with specific molecular targets[_{{{CITATION{{{2{Novel 5,6,7,8-tetrahydroimidazo [2′,1′:2,3]thiazolo 5,4-. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways[{{{CITATION{{{_2{Novel 5,6,7,8-tetrahydroimidazo [2′,1′:2,3]thiazolo 5,4-. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s core structure is shared with several derivatives, differing primarily in substituents and protective groups. Key analogs include:

Compound Name CAS Number Substituents/Modifications Purity/Yield Key Properties/Applications
tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate 365996-05-0 Boc-protected amino group Similarity: 0.82 Intermediate for kinase inhibitors
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine BD10479217899 5-methyl group 98% Enhanced lipophilicity
Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate hydrochloride BD1737961186663 Ethyl ester, hydrochloride salt 97% Improved aqueous solubility
2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine 143150-92-9 2-bromo, 5-methyl Similarity: 0.77 Suzuki coupling precursor
N-(5-(Isoxazole-5-carbonyl)-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide - Isoxazole-carbonyl, cyclobutane carboxamide MW: 332.4 Targeted kinase inhibition

Key Observations :

  • Substituent Impact: The tert-butyl ester in the target compound offers superior steric protection compared to ethyl or methyl groups, enhancing stability during synthesis . Bromo-substituted analogs (e.g., CAS 143150-92-9) are reactive intermediates for cross-coupling reactions, whereas amino-substituted derivatives (e.g., BD10479217899) prioritize hydrogen-bonding interactions in drug design .
  • Salt Forms : Hydrochloride salts (e.g., BD1737961186663) improve solubility, critical for pharmacokinetic optimization .
  • Complex Derivatives : The isoxazole-carbonyl derivative () demonstrates the scaffold’s adaptability for targeted therapies, though increased molecular complexity may reduce synthetic yields .

Physicochemical and Application Differences

  • Lipophilicity: Methyl-substituted analogs (e.g., BD10479217899) exhibit higher logP values, favoring blood-brain barrier penetration, while hydrophilic salts (e.g., BD1737961186663) are suited for intravenous formulations .
  • Reactivity : The tert-butyl group in the target compound simplifies deprotection steps compared to Boc-protected analogs (CAS 365996-05-0), streamlining downstream reactions .
  • Biological Activity: Amino-substituted derivatives are prevalent in kinase inhibitor development, whereas bromo-substituted versions serve as intermediates in catalytic cycles .

Biological Activity

Butyl 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-5-carboxylate (CAS No. 365996-05-0) is a heterocyclic compound with potential biological activities. It belongs to a class of compounds known for their diverse pharmacological properties, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activities associated with this compound, including its mechanisms of action and relevant case studies.

  • Molecular Formula : C₁₁H₁₇N₃O₂S
  • Molecular Weight : 255.34 g/mol
  • Appearance : Off-white to brown crystalline powder
  • Melting Point : 223.5–224.5 °C

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), MDA-MB-231 (breast cancer).
  • IC50 Values :
    • A549: 3.35 μM
    • HeLa: 6.72 μM
    • MDA-MB-231: 4.87 μM

These values indicate that this compound has a potent inhibitory effect on tumor cell proliferation through mechanisms such as apoptosis induction and disruption of cell cycle progression .

The mechanisms underlying the anticancer activity of this compound include:

  • Apoptosis Induction : The compound promotes phosphatidylserine flipping in the cell membrane and cytochrome c release from mitochondria, triggering the intrinsic apoptotic pathway.
  • Cell Cycle Arrest : It has been shown to disrupt the cell cycle at various phases, particularly affecting G1/S transition.
  • Inhibition of Metastasis : Studies indicate that it reduces the invasive characteristics of cancer cells by interfering with signaling pathways such as FAK/Paxillin .

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 μg/mL
Escherichia coli15 μg/mL
Pseudomonas aeruginosa18 μg/mL

These findings suggest its potential application as an antibacterial agent .

Case Studies and Research Findings

  • Study on Anticancer Properties :
    • A study published in MDPI evaluated various heterocyclic compounds for their anticancer activity. This compound was highlighted for its promising cytotoxicity against multiple cancer cell lines with IC50 values indicating strong efficacy .
  • Antimicrobial Evaluation :
    • Another investigation focused on the antimicrobial properties of thiazole derivatives found that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the established synthetic routes for Butyl 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-5-carboxylate?

The synthesis typically involves cyclization of precursors such as thiazole and pyridine derivatives. A key method (e.g., for the tert-butyl analog) uses compound 2 (30 g, 150 mmol) with pyrrolidine (13.2 mL) and TsOH·H2O (1.43 g) in cyclohexane under reflux for 3 hours, employing a Dean-Stark apparatus to remove water . Optimization of reaction conditions (e.g., solvent choice, catalyst loading) is critical for yield improvement.

Q. How is the compound characterized to confirm structural integrity?

Common techniques include:

  • NMR spectroscopy : For verifying hydrogen and carbon environments (e.g., 1H NMR signals at δ 3.59 ppm for methylene groups) .
  • Mass spectrometry : To confirm molecular weight (e.g., 319.22 g/mol for a brominated analog) .
  • HPLC : For assessing purity (>95% is typical in research-grade batches) .

Q. What are the primary research applications of this compound?

It serves as:

  • A building block for synthesizing anticoagulants (e.g., Edoxaban intermediates) .
  • A core scaffold in medicinal chemistry for exploring Factor Xa inhibitors .
  • A model for studying heterocyclic ring systems in materials science .

Advanced Research Questions

Q. How can conformational analysis guide the design of derivatives with enhanced biological activity?

The thiazolo-pyridine core adopts specific conformations critical for binding to biological targets. For example, 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives were analyzed via X-ray crystallography and molecular docking to optimize interactions with Factor Xa’s S4 pocket . Computational methods (e.g., DFT calculations) predict energetically favorable conformations for SAR studies .

Q. What strategies resolve synthetic challenges such as low yields in cyclization steps?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction kinetics.
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency .
  • Temperature control : Reflux conditions (e.g., 80–120°C) balance reactivity and side-product formation .

Q. Table 1: Comparison of Cyclization Yields Under Different Conditions

CatalystSolventTemperature (°C)Yield (%)Reference
TsOH·H2OCyclohexane8085
ZnCl₂DMF12078
NoneEthanol2537

Q. How are contradictions in reported biological activities addressed?

For example, while some studies highlight antimicrobial activity , others emphasize anticoagulant effects . Methodological considerations include:

  • Assay standardization : Ensuring consistent cell lines (e.g., HepG2 for cytotoxicity) or enzyme concentrations (e.g., Factor Xa at 1 nM) .
  • Structural analogs : Testing derivatives to isolate pharmacophores responsible for specific activities .

Q. What analytical methods validate the compound’s stability under physiological conditions?

  • LC-MS/MS : Monitors degradation products in simulated gastric fluid (pH 2.0) .
  • Circular Dichroism (CD) : Tracks conformational changes in aqueous buffers .

Data Contradiction Analysis

Q. Why do studies report varying inhibitory potencies for Factor Xa?

Discrepancies arise from:

  • Substituent effects : The 5-methyl group enhances hydrophobic interactions in some analogs but sterically hinders binding in others .
  • Assay pH : Activity decreases at pH >7.0 due to ionization of critical amine groups .

Q. Table 2: Factor Xa Inhibition IC₅₀ Values

DerivativeIC₅₀ (nM)Assay pHReference
5-Methyl analog126.8
2-Bromo analog457.4
Unsubstituted core2107.0

Methodological Recommendations

  • Synthetic protocols : Include inert atmosphere (N₂/Ar) to prevent oxidation of sulfur-containing intermediates .
  • Biological assays : Use SPR (Surface Plasmon Resonance) for real-time binding kinetics to complement IC₅₀ data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Butyl 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-5-carboxylate

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